![molecular formula C20H16Cl2N2O2 B11503342 (2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]](/img/structure/B11503342.png)
(2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE is a synthetic organic compound It is characterized by the presence of chlorophenyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield an alcohol, while substitution of the chlorophenyl groups could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its structural features.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-2-(4-CHLOROPHENYL)ETHAN-1-ONE: A simpler analog with similar structural features.
1-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE: A compound with a methoxy group instead of a second chlorophenyl group.
Uniqueness
1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE is unique due to the presence of both chlorophenyl groups and the piperazine ring, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H16Cl2N2O2 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
(2Z)-1-(4-chlorophenyl)-2-[(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]piperazin-2-ylidene]ethanone |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-15-5-1-13(2-6-15)19(25)11-17-18(24-10-9-23-17)12-20(26)14-3-7-16(22)8-4-14/h1-8,11-12,23-24H,9-10H2/b17-11-,18-12- |
InChI Key |
WYNWUVXGDPAZLH-WHYMJUELSA-N |
Isomeric SMILES |
C1N/C(=C\C(=O)C2=CC=C(C=C2)Cl)/C(=C/C(=O)C3=CC=C(C=C3)Cl)/NC1 |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)C(=CC(=O)C3=CC=C(C=C3)Cl)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.